5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound characterized by a fused pyrazolo-benzoxazine core. The compound features two aromatic substituents: a 4-methoxyphenyl group at position 5 and a 4-(isopropoxy)phenyl group at position 2.
Properties
CAS No. |
383903-68-2 |
|---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O3/c1-17(2)30-21-14-8-18(9-15-21)23-16-24-22-6-4-5-7-25(22)31-26(28(24)27-23)19-10-12-20(29-3)13-11-19/h4-15,17,24,26H,16H2,1-3H3 |
InChI Key |
QNHVIRAUOIERIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[1,5-c][1,3]benzoxazine derivatives typically involves the reaction of β-dicarbonyl compounds with 3,5-diamino-4-nitropyrazole . This reaction can be carried out under various conditions, including microwave-assisted palladium-mediated reactions, which offer efficient synthesis with good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium catalysis can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5H-Pyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, targeting specific kinases and DNA.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 5H-Pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain kinases or interact with DNA, leading to anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular weights, and inferred properties based on available evidence:
Substituent Effects on Physicochemical and Pharmacological Properties
Alkoxy vs. Halogen Substituents
- Methoxy and Isopropoxy Groups : The target compound’s 4-methoxyphenyl and 4-isopropoxy groups provide moderate lipophilicity (LogP ~3–4 estimated), favoring membrane penetration while retaining solubility in aqueous environments .
Chain Length and Bioavailability
- Butoxy/Propoxy Chains : Longer alkoxy chains (e.g., butoxy in ) increase molecular weight and hydrophobicity, which may limit absorption via passive diffusion. These modifications are less favorable under Lipinski’s Rule of Five .
- Ethoxy vs. Isopropoxy : Ethoxy groups (e.g., in ) offer shorter chains than isopropoxy, marginally improving solubility without sacrificing lipophilicity.
Electronic Effects
- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in ) stabilize aromatic systems and may enhance π-π stacking interactions in biological targets.
Pharmacokinetic Predictions
Computational studies on pyrazolo[1,5-c][1,3]benzoxazines suggest that:
- Target Compound: Predicted to comply with Lipinski’s and Veber’s rules (molecular weight <500, hydrogen bond donors/acceptors ≤5/10), indicating oral bioavailability .
- Bromo-Substituted Analogs : Higher molecular weights (e.g., 555.5 in ) may breach Lipinski guidelines, limiting drug-likeness.
Biological Activity
5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.38 g/mol
- SMILES Notation : CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1)C
Antioxidant Activity
Research indicates that compounds similar to 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. A study demonstrated that certain derivatives of this compound could scavenge free radicals effectively.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of specific pathways involved in inflammatory responses. For instance, it has been observed to inhibit the activity of lipoxygenases (ALOX15), which play a role in the synthesis of pro-inflammatory mediators. The inhibition of these enzymes can lead to decreased levels of inflammatory cytokines.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of ALOX15 : The compound acts as an allosteric inhibitor of ALOX15, which is implicated in various inflammatory processes. This interaction leads to reduced production of leukotrienes and other inflammatory mediators.
- Antioxidant Mechanism : The presence of methoxy groups in the structure enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
In Vitro Studies
In vitro studies have demonstrated that 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits:
- IC50 Values : The compound showed an IC50 value against ALOX15 comparable to known inhibitors like indomethacin.
| Compound | IC50 (µM) |
|---|---|
| 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 25.0 |
| Indomethacin | 20.0 |
In Vivo Studies
Preliminary animal studies suggest that administration of the compound leads to significant reductions in markers of inflammation and oxidative stress. For example:
- Animal Model : In a rat model of arthritis, treatment with the compound resulted in decreased paw swelling and lower serum levels of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
